molecular formula C17H14N2O2 B2858298 (E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide CAS No. 300812-80-0

(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide

Cat. No. B2858298
CAS RN: 300812-80-0
M. Wt: 278.311
InChI Key: PHIVNDOXOBANRV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide” are not detailed in the sources I found .

Scientific Research Applications

Corrosion Inhibition

A study by Ahmed Abu-Rayyan et al. (2022) focused on the synthesis and characterization of new acrylamide derivatives, including compounds similar to "(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide", for their application as corrosion inhibitors in nitric acid solutions of copper. These compounds demonstrated effective corrosion inhibition, suggesting their potential utility in protecting metal surfaces in corrosive environments. The effectiveness was confirmed through various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, highlighting their role as mixed-type inhibitors (Ahmed Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Qing‐bao Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives closely related to the compound of interest. These derivatives exhibited unique optical properties, influenced by their distinct stacking modes, which could be manipulated through mechanical grinding. This property is critical for the development of advanced materials with potential applications in sensing, data storage, and display technologies (Qing‐bao Song et al., 2015).

Bioactive Pharmacophores

The structural motif of enamides, as seen in "(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide", is prominent in bioactive pharmacophores found in natural products. A study by B. Trost et al. (2017) described a catalytic method for isomerizing N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides, showcasing the importance of such structures in medicinal chemistry for creating compounds with specific biological activities (B. Trost et al., 2017).

Electrospray Ionization Mass Spectra Analysis

L. Bigler and M. Hesse (1995) explored the fragmentation pattern of a compound similar to "(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide", highlighting the role of neighboring group participation in mass spectrometry. This study provides insights into the structural analysis and identification of complex organic molecules, aiding in the understanding of their chemical behavior and properties (L. Bigler and M. Hesse, 1995).

Mechanism of Action

The mechanism of action of “(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide” is not described in the sources I found .

Safety and Hazards

The safety and hazards associated with “(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide” are not described in the sources I found .

properties

IUPAC Name

(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-11-15(17(19)20)9-14-7-4-8-16(10-14)21-12-13-5-2-1-3-6-13/h1-10H,12H2,(H2,19,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIVNDOXOBANRV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide

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